
3-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine is a heterocyclic compound that contains a pyridine ring substituted with a piperidine ring at the 4-position and a trifluoromethyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Attachment of the Piperidine Ring: The piperidine ring can be attached to the pyridine ring through nucleophilic substitution reactions, often using piperidine or its derivatives as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and inflammation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and liquid crystals.
Wirkmechanismus
The mechanism of action of 3-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act on neurotransmitter receptors or enzymes involved in inflammatory pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethyl)pyridine: Lacks the piperidine ring, making it less versatile in terms of chemical reactivity and biological activity.
4-(Piperidin-4-yl)pyridine: Does not have the trifluoromethyl group, resulting in different electronic properties and applications.
3-(Piperidin-4-yl)-2-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group, leading to different chemical and biological properties.
Uniqueness
3-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine is unique due to the presence of both the piperidine and trifluoromethyl groups, which confer distinct electronic, steric, and lipophilic properties. These features make it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H13F3N2 |
|---|---|
Molekulargewicht |
230.23 g/mol |
IUPAC-Name |
3-piperidin-4-yl-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)10-9(2-1-5-16-10)8-3-6-15-7-4-8/h1-2,5,8,15H,3-4,6-7H2 |
InChI-Schlüssel |
IBFVPNZWPZRTPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2=C(N=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


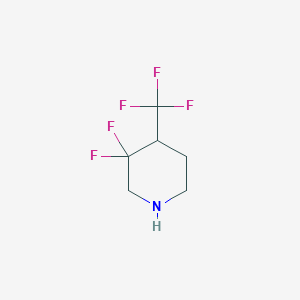

![5-Methyl-1,6-dioxaspiro[2.5]octane](/img/structure/B13578599.png)

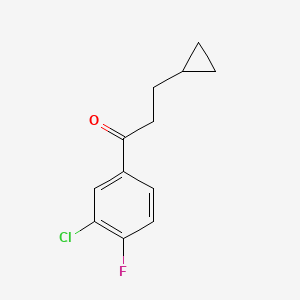

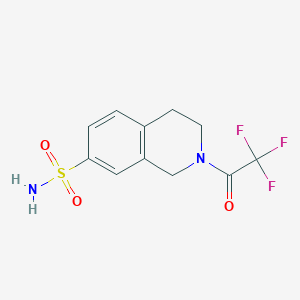
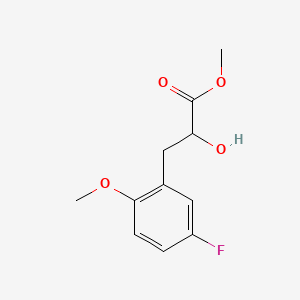
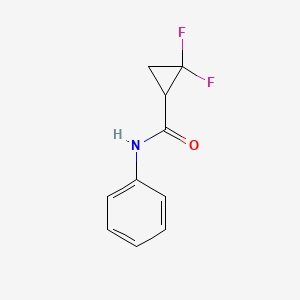
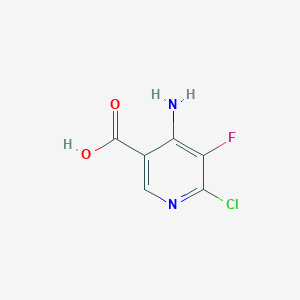
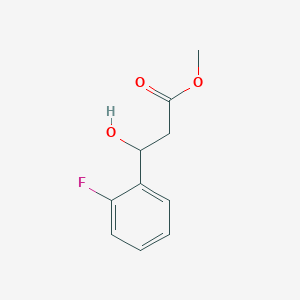
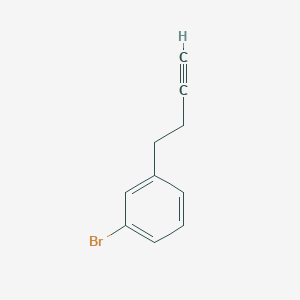
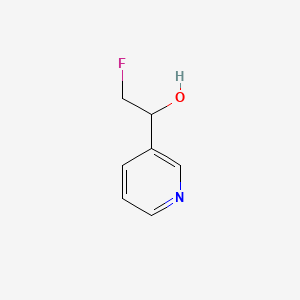
![3-amino-5-oxo-N-(thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B13578658.png)
